2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide 2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 696644-43-6
VCID: VC15554536
InChI: InChI=1S/C21H20N2O3/c1-26-16-10-8-15(9-11-16)22-20(24)13-23-12-18(21(25)14-6-7-14)17-4-2-3-5-19(17)23/h2-5,8-12,14H,6-7,13H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C21H20N2O3
Molecular Weight: 348.4 g/mol

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide

CAS No.: 696644-43-6

Cat. No.: VC15554536

Molecular Formula: C21H20N2O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide - 696644-43-6

Specification

CAS No. 696644-43-6
Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
IUPAC Name 2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H20N2O3/c1-26-16-10-8-15(9-11-16)22-20(24)13-23-12-18(21(25)14-6-7-14)17-4-2-3-5-19(17)23/h2-5,8-12,14H,6-7,13H2,1H3,(H,22,24)
Standard InChI Key PGRQVVAABHWQCS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide, reflecting its three primary structural components:

  • An indole ring substituted at position 1 with an acetamide group.

  • A cyclopropanecarbonyl moiety at position 3 of the indole.

  • A 4-methoxyphenyl group attached to the acetamide’s nitrogen atom.

Its molecular formula is C₂₁H₂₀N₂O₃, with a molecular weight of 348.4 g/mol .

Structural Characterization

Key structural features include:

  • Indole Core: The bicyclic indole system (C₈H₆N) provides aromaticity and planar geometry, facilitating π-π interactions with biological targets .

  • Cyclopropanecarbonyl Group: The cyclopropane ring introduces steric strain, while the carbonyl group enhances electrophilicity, potentially influencing reactivity and target binding .

  • 4-Methoxyphenyl Acetamide: The methoxy group (-OCH₃) improves solubility and modulates electronic properties via electron-donating effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight348.4 g/mol
logP (Partition Coefficient)~2.67 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area47.8 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

Step 1: Indole Functionalization

The indole core is functionalized at position 3 via Friedel-Crafts acylation using cyclopropanecarbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) . This step introduces the cyclopropanecarbonyl group, critical for steric and electronic modulation.

Step 2: Acetamide Formation

The indole’s position 1 is alkylated with chloroacetyl chloride, followed by coupling with 4-methoxyaniline via nucleophilic acyl substitution . Reaction conditions (e.g., anhydrous DMF, 60–80°C) are optimized to prevent hydrolysis of the cyclopropane ring.

Step 3: Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural confirmation uses:

  • NMR Spectroscopy: Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm) and methoxy groups (δ 3.8 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 348.4 [M+H]⁺ .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic indole and cyclopropane groups. Solubility improves in DMSO (∼50 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the acetamide bond.

Absorption and Distribution

  • logP Value: ∼2.67 indicates moderate lipophilicity, favoring passive diffusion across cell membranes .

  • Blood-Brain Barrier (BBB) Permeability: Predicted penetration due to molecular weight <400 Da and polar surface area <90 Ų .

Pharmacological Activity and Mechanisms

Hypothesized Biological Targets

While direct pharmacological data for this compound is limited, structural analogs suggest potential interactions with:

  • Serotonin Receptors: Indole derivatives often target 5-HT receptors, implicating roles in neurological disorders .

  • Enzyme Inhibition: The cyclopropanecarbonyl group may inhibit cytochrome P450 enzymes or kinases .

In Silico Predictions

  • Molecular Docking Studies: Preliminary models indicate high affinity for the 5-HT₂A receptor (binding energy: −9.2 kcal/mol), driven by indole-aryl π stacking and hydrogen bonding with the acetamide .

Structure-Activity Relationship (SAR) Insights

Critical Substituents

  • Cyclopropanecarbonyl Group: Enhances metabolic stability compared to linear acyl chains . Removal reduces target affinity by 70% in analogs .

  • 4-Methoxyphenyl: Replacing methoxy with nitro groups abolishes activity, highlighting the importance of electron-donating substituents .

Optimization Strategies

  • Heterocyclic Replacements: Substituting indole with azaindole improves solubility but reduces BBB penetration .

  • Prodrug Derivatives: Esterification of the acetamide enhances oral bioavailability in preclinical models.

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